molecular formula C17H19N5O2 B2661119 N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034365-80-3

N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

カタログ番号 B2661119
CAS番号: 2034365-80-3
分子量: 325.372
InChIキー: PUKSIGKSTGVMNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as CPI-613, is a novel anticancer drug that has shown potential in the treatment of various types of cancer. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH). CPI-613 has been shown to induce cancer cell death by disrupting the energy metabolism of cancer cells, leading to apoptosis.

作用機序

N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide targets the mitochondrial TCA cycle enzymes, PDH and KGDH, which are essential for the production of ATP in cancer cells. By inhibiting these enzymes, N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide disrupts the energy metabolism of cancer cells, leading to apoptosis. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has also been shown to induce oxidative stress and inhibit the anti-apoptotic protein Bcl-2, further promoting cancer cell death.
Biochemical and Physiological Effects
N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects on cancer cells. It induces apoptosis by disrupting the energy metabolism of cancer cells, leading to the activation of caspases and the release of cytochrome c. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide also induces oxidative stress, which can lead to DNA damage and further promote cancer cell death.

実験室実験の利点と制限

One of the main advantages of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide in lab experiments is its ability to target the mitochondrial TCA cycle enzymes, which are essential for cancer cell survival. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has also been shown to have synergistic effects when used in combination with other chemotherapy drugs. However, one of the limitations of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is its potential toxicity, which can limit its use in certain types of cancer.

将来の方向性

There are a number of future directions for the study of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. One area of research is the development of new combination therapies using N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide and other chemotherapy drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. Additionally, the development of new formulations of N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide that can improve its pharmacokinetic properties is also an area of interest.

合成法

N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide can be synthesized using a multi-step synthetic route. The starting material for the synthesis is 4-nitrobenzoic acid, which is reacted with ethyl acetoacetate to form 4-nitrophenyl-3-oxobutanoate. This intermediate is then reduced to 4-aminophenyl-3-hydroxybutanoate, which is further reacted with 1-piperidinylpyrimidine-2,4-dione to form N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide.

科学的研究の応用

N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been extensively studied in preclinical and clinical studies for its potential in the treatment of various types of cancer. It has been shown to have synergistic effects when used in combination with other chemotherapy drugs, such as gemcitabine and cisplatin. N-(4-carbamoylphenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has also been shown to be effective in the treatment of pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer.

特性

IUPAC Name

N-(4-carbamoylphenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-16(23)12-4-6-13(7-5-12)21-17(24)14-10-15(20-11-19-14)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H2,18,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKSIGKSTGVMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。